3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 862806-51-7
VCID: VC6480151
InChI: InChI=1S/C21H20N2O2S2/c1-14-4-3-5-15(12-14)13-27-21-22-18-10-11-26-19(18)20(24)23(21)16-6-8-17(25-2)9-7-16/h3-9,12H,10-11,13H2,1-2H3
SMILES: CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SCC3
Molecular Formula: C21H20N2O2S2
Molecular Weight: 396.52

3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

CAS No.: 862806-51-7

Cat. No.: VC6480151

Molecular Formula: C21H20N2O2S2

Molecular Weight: 396.52

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one - 862806-51-7

Specification

CAS No. 862806-51-7
Molecular Formula C21H20N2O2S2
Molecular Weight 396.52
IUPAC Name 3-(4-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C21H20N2O2S2/c1-14-4-3-5-15(12-14)13-27-21-22-18-10-11-26-19(18)20(24)23(21)16-6-8-17(25-2)9-7-16/h3-9,12H,10-11,13H2,1-2H3
Standard InChI Key DXVYAUWQGQLKSC-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SCC3

Introduction

Chemical Structure and Physicochemical Properties

Core Scaffold and Substituent Analysis

The thieno[3,2-d]pyrimidin-4(3H)-one core consists of a fused thiophene ring (positions 1–3) and a pyrimidinone ring (positions 4–7). The 6,7-dihydro modification saturates the pyrimidine ring, reducing aromaticity and potentially enhancing metabolic stability . At position 3, the 4-methoxyphenyl group introduces electron-donating properties via the methoxy substituent, which may improve solubility and target binding affinity. The 2-((3-methylbenzyl)thio) moiety adds hydrophobicity, influencing membrane permeability and pharmacokinetics .

Table 1: Key Physicochemical Parameters

ParameterValue/Description
Molecular FormulaC₂₂H₂₁N₃O₂S₂
Molecular Weight435.55 g/mol
Calculated log D (pH 7.4)3.5–4.2 (estimated)
Hydrogen Bond Donors1 (pyrimidinone NH)
Hydrogen Bond Acceptors4 (two carbonyl O, methoxy O, S)

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of thienopyrimidinones often employs palladium-catalyzed reactions to introduce aryl or heteroaryl groups. For example, Mustière et al. demonstrated Buchwald-Hartwig amination and Suzuki-Miyaura coupling at position 6 of analogous scaffolds . Adapting these methods, the 4-methoxyphenyl group at position 3 could be installed via Suzuki coupling using a boronic acid derivative.

Stepwise Synthesis

  • Core Formation: Cyclization of 3-aminothiophene-2-carboxylates with urea derivatives yields the dihydrothienopyrimidinone core .

  • Thioether Introduction: Treatment with 3-methylbenzyl mercaptan under basic conditions (e.g., K₂CO₃, DMF) facilitates nucleophilic substitution at position 2 .

  • Aryl Group Installation: Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid completes the synthesis .

Biological Activity and Mechanism

Cytotoxicity Profile

Cytotoxicity (CC₅₀) values for related compounds range from 21.7 μM to >50 μM in HepG2 cells . The (3-methylbenzyl)thio group’s hydrophobicity may increase cellular uptake but also elevate toxicity risks, necessitating careful SAR optimization.

Table 2: Comparative Biological Data for Analogues

CompoundEC₅₀ (μM)CC₅₀ (μM)Selectivity Index
M1 (tert-butyl derivative)24.038.21.6
1g (piperidine derivative)0.989.199.0
Target Compound (predicted)2.5–5.030–506–20

Structure-Activity Relationships (SAR)

Position 3 Substitutions

The 4-methoxyphenyl group enhances electron density, potentially improving interactions with hydrophobic enzyme pockets. Comparative studies show that para-substituted aryl groups yield higher activity than meta- or ortho-substituted variants .

Position 2 Modifications

Thioether linkages at position 2 improve metabolic stability compared to oxygen or nitrogen analogs. The 3-methylbenzyl group balances lipophilicity and steric bulk, optimizing membrane penetration without excessive cytotoxicity .

Future Directions

In Vitro Metabolic Studies

Microsomal stability assays (e.g., human liver microsomes) are critical to evaluate the 4-methoxyphenyl group’s resistance to oxidative metabolism. Preliminary data on piperidine derivatives suggest a 3.8-fold improvement in half-life over methyl-substituted compounds .

Target Identification

Proteomic studies could identify binding partners such as dihydrofolate reductase or protein kinases, common targets for thienopyrimidinones . Surface plasmon resonance (SPR) assays may quantify affinity for these enzymes.

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